3-Bromo-5-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]pyridine
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Overview
Description
3-Bromo-5-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]pyridine is a useful research compound. Its molecular formula is C15H13BrN6O2 and its molecular weight is 389.213. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives
Pyrazolo[1,5-a]pyrimidines are known for their antimetabolite properties in purine biochemical reactions, attracting significant pharmaceutical interest due to their antitrypanosomal activity. The synthesis of these compounds involves reactions of sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with appropriate heterocyclic amines and its diazonium salt, along with active methylene compounds. Additionally, 1,3,4-thiadiazoles are obtained from 2-bromo-1-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethanone via reactions with hydrazonoyl chlorides and halo ketones, highlighting a versatile synthetic pathway for producing these compounds with potential antitrypanosomal and antimetabolic activities (Abdelriheem, Zaki, & Abdelhamid, 2017).
Characterization of Pyrimidin-4-yl Ethyl Derivatives
A series of 3-methyl-6-[1-(pyrimidin-4-yl)ethyl]-5H-pyrimido[5,4-e][1,2,4]triazolo[3,4-b][1,3,4]thiadiazine derivatives were synthesized through condensation reactions, showcasing the methodology for producing compounds with a potential basis in medicinal chemistry for exploring pharmacological properties (Afrough, Bakavoli, & Eshghi, 2017).
Antibacterial Activity of Triazolo[1,5-a]pyrimidine Derivatives
The synthesis of a novel derivative containing the 1,2,4-triazolo[1,5-a]pyrimidine ring was achieved by condensation of 3-amino-1,2,4-triazole with 4-hyroxy-6-methyl-pyran-2-one. The antibacterial activity against Gram-positive and Gram-negative microbial strains was evaluated, showing effectiveness in inhibiting microbial growth, which suggests its potential for developing new antibacterial agents (Lahmidi et al., 2019).
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition can lead to the arrest of cell proliferation, making it an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, preventing the cells from proliferating
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption can lead to cell cycle arrest, preventing the cells from dividing and proliferating . The downstream effects of this disruption can include apoptosis or programmed cell death .
Pharmacokinetics
Similar compounds with a triazole and pyrimidine scaffold have been reported to have good bioavailability
Result of Action
The primary result of the compound’s action is the inhibition of cell proliferation due to the disruption of the cell cycle . This can lead to apoptosis or programmed cell death . The compound has shown significant cytotoxic activities against certain cell lines .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dark place, sealed, and at room temperature to maintain its stability . The compound’s action can also be affected by the presence of other substances in the environment, the pH level, and the temperature
Properties
IUPAC Name |
(5-bromopyridin-3-yl)-[3-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy]azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN6O2/c1-9-2-13(22-15(20-9)18-8-19-22)24-12-6-21(7-12)14(23)10-3-11(16)5-17-4-10/h2-5,8,12H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMLNILWHKFCXSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)OC3CN(C3)C(=O)C4=CC(=CN=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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